molecular formula C23H22FN5O2S B11257417 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B11257417
M. Wt: 451.5 g/mol
InChI Key: WHJREMONZCSIOZ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a fluorophenyl group and a trimethylphenyl group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 3-fluorophenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde to form the triazolothiadiazine core. The final step involves the coupling of this core with 2,4,6-trimethylaniline under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site. This inhibition disrupts the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide is unique due to its specific combination of a fluorophenyl group and a trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide

InChI

InChI=1S/C23H22FN5O2S/c1-13-9-14(2)19(15(3)10-13)26-22(31)21(30)25-8-7-18-12-32-23-27-20(28-29(18)23)16-5-4-6-17(24)11-16/h4-6,9-12H,7-8H2,1-3H3,(H,25,30)(H,26,31)

InChI Key

WHJREMONZCSIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C

Origin of Product

United States

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